3-Pyridinecarboxylic acid ethylidenehydrazide
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Overview
Description
3-Pyridinecarboxylic acid ethylidenehydrazide is an organic compound derived from pyridinecarboxylic acid It is known for its unique chemical structure, which includes a pyridine ring attached to a carboxylic acid and an ethylidenehydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridinecarboxylic acid ethylidenehydrazide typically involves the reaction of 3-pyridinecarboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxylic acid ethylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethylidenehydrazide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid ethylidenehydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-pyridinecarboxylic acid ethylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar in structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): With the carboxylic acid group at the 4-position.
Uniqueness: 3-Pyridinecarboxylic acid ethylidenehydrazide is unique due to the presence of the ethylidenehydrazide group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E)-ethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-4-3-5-9-6-7/h2-6H,1H3,(H,11,12)/b10-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVUEHCLCGGPV-WTDSWWLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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